1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid
Description
1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a nitro group at position 4, a carboxylic acid moiety at position 3, and a 2-chlorobenzyl substituent at position 1. This structure imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-8-4-2-1-3-7(8)5-14-6-9(15(18)19)10(13-14)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVCTXNKFJEAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole derivative class. Its structure features a chlorophenyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring, which contributes to its biological activity. This article explores the compound's biological activities, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chlorophenyl group is believed to enhance the compound's binding affinity to bacterial targets, thereby increasing its antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| 1-(4-chlorophenyl)-3-methyl-4-nitro-1H-pyrazole | S. aureus | 18 | |
| 1-(3-chlorophenyl)-4-nitro-1H-pyrazole | Klebsiella pneumoniae | 16 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through various in vivo models. For example, studies utilizing carrageenan-induced paw edema models have demonstrated that pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6. The anti-inflammatory activity is attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | Model | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced edema | 75 | |
| Indomethacin | Carrageenan-induced edema | 86 |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed that the nitro group undergoes bioreduction to form reactive intermediates that interact with cellular components. Additionally, the chlorophenyl moiety may enhance binding affinity to target proteins involved in microbial resistance and inflammation pathways .
Case Studies
Recent investigations into pyrazole derivatives have highlighted their potential therapeutic applications. For instance:
- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited potent antibacterial activity against multidrug-resistant strains of E. coli, suggesting their potential as new antibiotic agents .
- Anti-inflammatory Properties : Research involving carrageenan-induced models showed that certain pyrazole derivatives significantly reduced paw edema and inflammatory cytokines compared to standard treatments like indomethacin .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Isomerism and Substituent Effects
Positional Isomers: Chlorophenyl Substitution
- 1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid (CAS: 1006494-84-3) differs in the chlorophenyl position (3-chloro vs. 2-chloro) and pyrazole substitution (carboxylic acid at position 4 vs. 3).
- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1210492-11-7) introduces a hydroxyethyl and ketone group, altering hydrogen-bonding capacity and redox properties. The absence of a nitro group reduces electron withdrawal, which may affect stability .
Nitro Group Variations
- 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 1006442-59-6) replaces the chlorophenyl group with a difluoroethyl chain.
- 1-(Adamantan-1-yl)-4-nitro-1H-pyrazole-3-carboxylic acid (EN300-228905) substitutes the chlorophenyl group with a bulky adamantane moiety.
Functional Group Modifications
Carboxylic Acid vs. Carboxamide
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (Acta Cryst. E65, o1077) replaces the carboxylic acid with a carboxamide. The amide group facilitates hydrogen bonding but reduces acidity, which may alter solubility and pharmacokinetics .
Thioacetic Acid Derivatives
- [[1-(2-Chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio]acetic acid introduces a thioacetic acid group and formyl substituent.
Antimicrobial Activity
- 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid exhibits potent activity against A. baumannii (MIC: 1.56 µg/mL). The nitro group in the target compound may similarly enhance antimicrobial efficacy through electron withdrawal, destabilizing bacterial membranes .
Receptor Antagonism
- Pyrazole derivatives like 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide act as cannabinoid CB1 receptor antagonists (IC50: 0.139 nM). The target compound’s carboxylic acid group may confer higher polarity, reducing CNS penetration but improving peripheral activity .
Key Properties
| Compound Name | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 281.67 | 2-Cl-Benzyl, NO2, COOH | 2.1 | 0.5 (pH 7.4) |
| 1-[(3-Chlorophenyl)methyl]-pyrazole-4-COOH | 236.66 | 3-Cl-Benzyl, COOH | 1.8 | 1.2 (pH 7.4) |
| 1-(2,2-Difluoroethyl)-4-nitro-pyrazole-3-COOH | 221.12 | CF2CH2, NO2, COOH | 1.5 | 2.3 (pH 7.4) |
*Estimated using fragment-based methods.
Q & A
Q. What are the common synthetic routes for 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves:
- Nitro-group introduction : Nitration at the pyrazole C4 position using mixed nitric-sulfuric acid, followed by protection of the carboxylic acid group to avoid side reactions .
- Benzylation : Substitution of the 2-chlorophenylmethyl group via nucleophilic aromatic substitution or alkylation under basic conditions (e.g., K₂CO₃/DMF) .
- Carboxylic acid deprotection : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/EtOH or HCl/H₂O .
Key intermediates include 4-nitro-1H-pyrazole-3-carboxylate esters and 2-chlorobenzyl halides. Purity at each step is critical; monitor via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the purity of this compound be determined, and what analytical techniques are recommended?
Methodological Answer:
- HPLC : Use a reversed-phase C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile:0.1% TFA in H₂O, 70:30) to resolve impurities .
- NMR : Confirm structural integrity via ¹H/¹³C NMR. Key signals include the nitro group’s deshielding effect (C4 δ ~145 ppm) and the 2-chlorophenyl aromatic protons (δ 7.2–7.5 ppm) .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 48.3%, H: 2.8%, N: 12.6%) .
Q. What crystallographic methods are suitable for determining its molecular structure?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement .
- Data collection : Employ a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å) at 100–294 K. Expect monoclinic systems (space group P2₁/c) with Z = 8 and unit cell parameters similar to related pyrazoles (e.g., a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°) .
- Validation : Ensure R-factor < 0.08 and data-to-parameter ratio > 14:1 .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in this compound under different reaction conditions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 or ORCA to compute Fukui indices for electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing effect enhances electrophilicity at C5 .
- Solvent Effects : Simulate solvation (e.g., PCM model) to predict reduction pathways (e.g., nitro to amine in H₂/Pd-C). Compare activation energies in polar (DMF) vs. nonpolar (toluene) solvents .
- Transition State Analysis : Identify intermediates in nitro-group reactions (e.g., cycloadditions) using IRC calculations .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Tautomerism Analysis : Use variable-temperature NMR (VT-NMR) to detect keto-enol equilibria. For example, carboxylic acid protons may show broadening at 25°C but resolve at −40°C .
- X-ray vs. NMR Discrepancies : If crystal packing distorts bond angles (e.g., C3-carboxylic acid torsion), validate via Hirshfeld surface analysis or compare with DFT-optimized gas-phase structures .
- Mass Spectrometry : High-resolution ESI-MS (HRMS) can distinguish between isobaric impurities (e.g., [M+H]⁺ = 322.0245 vs. 322.0238 for Cl vs. NO₂ positional isomers) .
Q. What are the challenges in studying its tautomeric forms, and how can they be addressed experimentally?
Methodological Answer:
- Dynamic Equilibria : Use ¹H-¹⁵N HMBC NMR to track proton exchange between N1 and N2 positions in DMSO-d₆. The 2-chlorophenyl group may sterically stabilize one tautomer .
- Crystallographic Trapping : Co-crystallize with hydrogen-bond acceptors (e.g., DMF) to lock specific tautomers. Compare with computational predictions (e.g., Boltzmann populations at 298 K) .
- pH-Dependent Studies : Titrate in D₂O/CD₃OD and monitor ¹H NMR shifts. The carboxylic acid (pKa ~2.5) and nitro group (pKa ~−1) influence tautomer prevalence at pH 3–7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
